molecular formula C11H23N5O5 B605857 Azido-PEG4-hydrazide CAS No. 2170240-96-5

Azido-PEG4-hydrazide

Cat. No.: B605857
CAS No.: 2170240-96-5
M. Wt: 305.34
InChI Key: BUAWGAVOHIVJRC-UHFFFAOYSA-N
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Description

Azido-PEG4-hydrazide is a polyethylene glycol (PEG)-based linker that contains both an azide group and a hydrazide group. This compound is widely used in click chemistry and bio-conjugation applications due to its ability to form stable triazole linkages and semi-permanent hydrazone bonds .

Biochemical Analysis

Biochemical Properties

Azido-PEG4-hydrazide plays a crucial role in biochemical reactions, primarily as a linker in the synthesis of PROTAC molecules. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This compound interacts with various biomolecules, including proteins containing alkyne groups, through CuAAC reactions, and with molecules containing DBCO or BCN groups through SPAAC reactions . These interactions facilitate the formation of stable triazole linkages, which are essential for the stability and function of PROTACs.

Cellular Effects

This compound influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading oncogenic proteins, this compound-based PROTACs can inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to selectively degrade proteins makes it a powerful tool for studying protein function and cellular pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The azide group of this compound undergoes CuAAC or SPAAC reactions to form stable triazole linkages with target proteins . This linkage allows the PROTAC to bring the target protein in close proximity to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism enables the selective and efficient degradation of specific proteins, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C when protected from light, and in solvent, it remains stable at -80°C for six months and at -20°C for one month . Over time, the degradation of this compound can affect its efficacy in biochemical reactions and its ability to degrade target proteins. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo settings, although its stability must be carefully managed to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively degrades target proteins without causing significant toxicity . At higher dosages, this compound can exhibit toxic effects, including off-target protein degradation and adverse cellular responses . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. The compound’s azide group participates in CuAAC and SPAAC reactions, which are catalyzed by copper ions or strain-promoted conditions . These reactions facilitate the formation of stable triazole linkages, which are crucial for the compound’s role in PROTAC synthesis and protein degradation. The metabolic flux and metabolite levels can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic polyethylene glycol spacer in the compound enhances its solubility in aqueous media, facilitating its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its effective delivery to target sites.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . The formation of stable triazole linkages through CuAAC or SPAAC reactions ensures that this compound remains localized to its target sites, enhancing its efficacy in protein degradation and cellular modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The azide group is typically introduced via nucleophilic substitution reactions, while the hydrazide group is formed through hydrazinolysis .

Industrial Production Methods

Industrial production of Azido-PEG4-hydrazide involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-hydrazide undergoes several types of chemical reactions:

    Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.

    Hydrazone Formation: The hydrazide group reacts with aldehydes to form semi-permanent hydrazone bonds.

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

    SPAAC Reactions: Strained alkynes like DBCO or BCN are used under mild conditions without the need for a catalyst.

    Hydrazone Formation: Aldehydes are used in the presence of mild acids or bases to facilitate the reaction.

Major Products Formed

    Triazole Linkages: Formed from CuAAC and SPAAC reactions.

    Hydrazone Bonds: Formed from reactions with aldehydes.

Scientific Research Applications

Azido-PEG4-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bio-conjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for amine-reactive conjugation.

    Azido-PEG4-Alkyne: Contains both azide and alkyne groups, used for click chemistry applications.

Uniqueness

Azido-PEG4-hydrazide is unique due to its dual functionality, allowing it to participate in both click chemistry and hydrazone formation reactions. This versatility makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAWGAVOHIVJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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